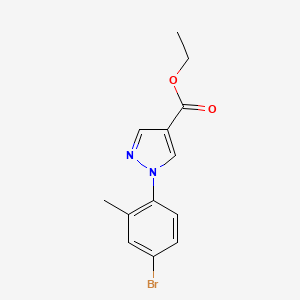
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile is an organic compound that features a bromopyridine and a fluorobenzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile typically involves the coupling of a bromopyridine derivative with a fluorobenzonitrile derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst and a boron reagent . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized products.
科学研究应用
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Chemical Synthesis: The compound is a valuable building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
作用机制
The mechanism of action of 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its target .
相似化合物的比较
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 1-(5-Bromopyridin-3-yl)methanamine
Uniqueness
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties The combination of these halogens can enhance the compound’s reactivity and binding interactions, making it a valuable intermediate in various synthetic applications
属性
分子式 |
C12H6BrFN2 |
|---|---|
分子量 |
277.09 g/mol |
IUPAC 名称 |
2-(5-bromopyridin-3-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C12H6BrFN2/c13-10-3-9(6-16-7-10)12-2-1-11(14)4-8(12)5-15/h1-4,6-7H |
InChI 键 |
ZBGWRQVAMUSWIG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)C#N)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


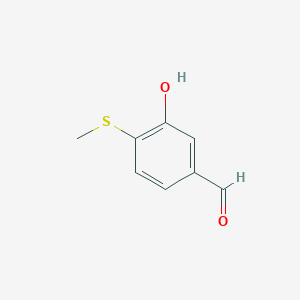
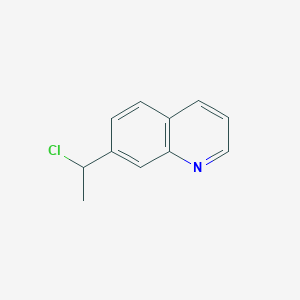

![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)
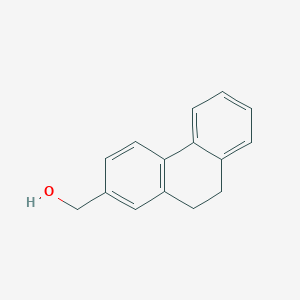
![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)



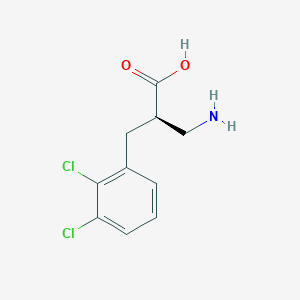
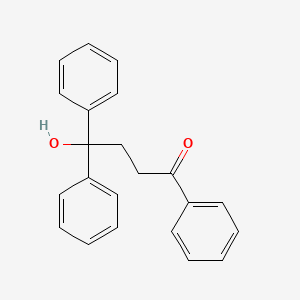
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
